4-Picolylacetate

Description

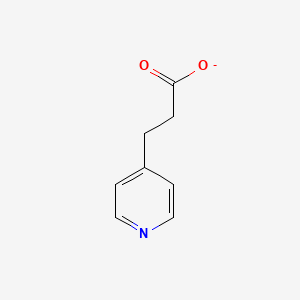

4-Picolylacetate, systematically named ethyl 2-(pyridin-4-yl)acetate (CAS: 22536-63-6), is an organic compound featuring a pyridine ring substituted at the 4-position with an acetoxyethyl group. Its molecular formula is C₉H₁₁NO₂, and it is commonly utilized in synthetic organic chemistry as a building block for pharmaceuticals, agrochemicals, and coordination chemistry ligands due to its dual functional groups (ester and pyridine) . Synonyms include 4-Pyridylacetic acid ethyl ester and Ethyl pyridine-4-acetate, reflecting variations in nomenclature conventions . While direct applications of this compound are sparsely documented in the provided evidence, its structural features suggest utility in catalysis, metal-organic frameworks, and bioactive molecule synthesis.

Propriétés

Formule moléculaire |

C8H8NO2- |

|---|---|

Poids moléculaire |

150.15 g/mol |

Nom IUPAC |

3-pyridin-4-ylpropanoate |

InChI |

InChI=1S/C8H9NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h3-6H,1-2H2,(H,10,11)/p-1 |

Clé InChI |

WSXGQYDHJZKQQB-UHFFFAOYSA-M |

SMILES canonique |

C1=CN=CC=C1CCC(=O)[O-] |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

To contextualize 4-picolylacetate’s properties and reactivity, it is compared to structurally related pyridine derivatives and esters (Table 1).

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

| Compound Name | Molecular Formula | Substituent Position | Key Functional Groups | Notable Properties/Applications |

|---|---|---|---|---|

| This compound | C₉H₁₁NO₂ | Pyridin-4-yl | Ester, pyridine | Ligand synthesis, intermediates |

| Ethyl 2-pyridylacetate | C₉H₁₁NO₂ | Pyridin-2-yl | Ester, pyridine | Altered reactivity due to steric effects |

| Methyl 4-pyridylacetate | C₈H₉NO₂ | Pyridin-4-yl | Ester, pyridine | Smaller ester group; higher volatility |

| 4-Pyridineacetic acid | C₇H₇NO₂ | Pyridin-4-yl | Carboxylic acid | Acid-base reactivity; metal chelation |

Key Findings:

Substituent Position Effects :

- This compound (4-position pyridine) exhibits distinct electronic properties compared to its 2-pyridyl isomer (e.g., Ethyl 2-pyridylacetate). The 4-position substituent allows for linear conjugation, enhancing resonance stabilization, whereas 2-substituted analogs face steric hindrance near the nitrogen lone pair .

- 4-Pyridyl derivatives generally show higher thermal stability than 2- or 3-substituted isomers due to reduced steric strain .

Ester vs. Acid Functionality: Compared to 4-pyridineacetic acid, this compound’s ester group reduces polarity, improving solubility in organic solvents. This makes it preferable for reactions requiring non-aqueous conditions . The carboxylic acid analog (4-pyridineacetic acid) demonstrates stronger metal-binding affinity, making it suitable for coordination chemistry, whereas this compound is more reactive in nucleophilic acyl substitutions .

Ester Chain Length :

- Methyl 4-pyridylacetate (shorter alkyl chain) has a lower boiling point and higher volatility than this compound, impacting its handling in synthetic protocols .

Methodological Approaches in Comparative Studies

Comparative analyses rely on advanced analytical techniques, as outlined in the provided evidence:

- Nuclear Magnetic Resonance (NMR) : Used to differentiate substituent positions (e.g., ¹H NMR chemical shifts for pyridin-4-yl vs. pyridin-2-yl protons) .

- Mass Spectrometry (MS) : HRMS data confirm molecular formulas, distinguishing isomers like ethyl 2-pyridylacetate from this compound .

- Elemental Analysis : Validates purity and composition, critical for reproducibility in synthetic chemistry .

- Chemical Analysis Challenges: As noted in REACH guidelines, analytical methods may yield ambiguous results for complex mixtures, emphasizing the need for complementary techniques (e.g., chromatography paired with spectroscopy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.